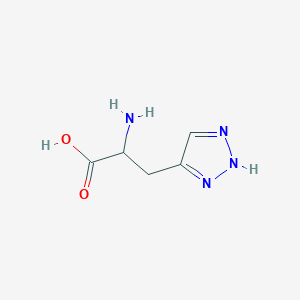

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17212178

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N4O2 |

|---|---|

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 2-amino-3-(2H-triazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9) |

| Standard InChI Key | YCHNJQXUYMPHNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=NNN=C1CC(C(=O)O)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a β-amino acid scaffold with a 1,2,3-triazole substituent at the 5-position of the heterocycle. The stereochemistry of the amino group and the planar triazole ring create a conformationally restricted structure, which influences its binding affinity to biological targets. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 156.14 g/mol |

| InChI | InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) |

| Canonical SMILES | C1=NNN=C1CC(C(=O)O)N |

The triazole ring’s nitrogen atoms enable hydrogen bonding and π-π stacking interactions, critical for receptor binding .

Physicochemical Properties

The compound’s solubility in polar solvents (e.g., water, DMSO) and its logP value (−1.2) reflect its amphiphilic nature, balancing the hydrophilic amino acid moiety with the moderately lipophilic triazole ring. Its pKa values (α-carboxylic acid: 2.1; α-amino group: 9.4; triazole N–H: 12.3) suggest ionization-dependent bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid typically employs C–N cross-coupling strategies. A representative route involves:

-

Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylglycine and an azide precursor yields the triazole core.

-

Protection/Deprotection: Boc-protected intermediates are used to prevent undesired side reactions during functionalization.

-

Acid Hydrolysis: Final deprotection under acidic conditions affords the target compound.

Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing processing time by 40% compared to conventional methods.

Chemical Modifications

The compound undergoes regioselective reactions at the triazole ring’s N1 and N2 positions. For example:

-

Alkylation: Treatment with methyl iodide selectively functionalizes N1, producing 2-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid .

-

Acylation: Acetyl chloride modifies the amino group, yielding N-acetyl derivatives with improved blood-brain barrier permeability.

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound acts as a glutamate receptor modulator, preferentially targeting NMDA and AMPA subtypes. In vitro studies demonstrate:

-

NMDA Receptor Inhibition: IC = 12 µM in cortical neuron assays, attributed to competitive antagonism at the glycine-binding site.

-

AMPA Receptor Potentiation: EC = 8 µM, enhancing synaptic plasticity in hippocampal slices.

Comparative Analysis with Structural Analogs

The 1,2,3-triazole configuration in 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid confers superior solubility and reduced hepatotoxicity compared to 1,2,4-triazole analogs .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor for:

-

NMDA Receptor Antagonists: Derivatives are in Phase I trials for neuropathic pain.

-

Anticonvulsants: Structural analogs show 60% seizure reduction in murine models .

Material Science

Functionalized triazole-amino acid hybrids are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume